Parallel ROR Family Inverse Agonism vs. Isoform-Selective RORγt Inverse Agonists
The target compound demonstrates a balanced inverse agonist profile across the ROR subfamily (RORα IC50 = 10.8 μM, RORβ IC50 = 8.2 μM, RORγ IC50 = 4.2 μM), as assessed by luciferase reporter gene assays in HEK293 cells [1]. In contrast, the prototypical RORγt inverse agonist SR1001 exhibits an IC50 of approximately 0.17 μM for RORγt with selectivity over other isoforms, and the advanced clinical candidate A-9758 achieves an IC50 of 0.005 μM for RORγt [2][3]. The ~25- to 840-fold lower potency of this compound on RORγ suggests its utility lies not as a high-potency RORγ probe but as a multi-ROR family tool, filling a gap for studies where pan-ROR modulation is desired.
| Evidence Dimension | ROR subtype inverse agonist potency |
|---|---|
| Target Compound Data | RORα IC50 = 10.8 μM, RORβ IC50 = 8.2 μM, RORγ IC50 = 4.2 μM (HEK293, 16 h, luciferase reporter) |
| Comparator Or Baseline | SR1001: RORγt IC50 = 0.17 μM; A-9758: RORγt IC50 = 0.005 μM |
| Quantified Difference | Target compound is 25- to 840-fold less potent on RORγ than SR1001 and A-9758, respectively, but active across all three ROR subtypes. |
| Conditions | HEK293 cells, 16 h incubation, luciferase reporter gene assay [1][2][3] |
Why This Matters
For researchers requiring simultaneous modulation of RORα, RORβ, and RORγ (e.g., in metabolic or neurological disease models), this compound provides a unique polypharmacological starting point unavailable with highly selective clinical RORγt inverse agonists.
- [1] BindingDB. (n.d.). BDBM50012265 (CHEMBL3259996) – IC50 values for RORα, RORβ, RORγ. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50012265 View Source
- [2] Solt, L. A., et al. (2011). Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. Nature, 472(7344), 491–494. View Source
- [3] Gauld, S., et al. (2019). Inhibition of IL-23 mediated inflammation with a novel small molecule inverse agonist of RORgt. Journal of Pharmacology and Experimental Therapeutics, 371(1), 208–218. View Source
